molecular formula C21H13ClO5 B6507913 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-25-1

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No. B6507913
CAS RN: 869080-25-1
M. Wt: 380.8 g/mol
InChI Key: XBARXDPPVRXMQW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a compound that has been studied for its potential medicinal properties and applications. It is a type of chromenone, which is a class of compounds that are found naturally in plants and are known to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has been investigated for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth of cancer cells, as well as by blocking the activity of certain proteins involved in inflammation. In addition, it may act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate have been studied in various animal models. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, it has been observed to reduce the toxicity of some chemotherapy drugs and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate in laboratory experiments include its availability, affordability, and relative safety. Its potential therapeutic use in various diseases has been studied in several animal models, providing further evidence of its safety and efficacy. However, its mechanism of action is not fully understood, which may limit its use in clinical trials.

Future Directions

The future directions for research into 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate include further investigation into its mechanism of action and potential therapeutic use in various diseases. In particular, further studies are needed to determine the optimal dosage and administration of the compound in order to maximize its therapeutic effect. Additionally, further research should be conducted to determine the potential side effects of the compound and to identify any potential drug interactions. Finally, further studies should be conducted to investigate the potential synergistic effects of combining 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate with other compounds or drugs.

Synthesis Methods

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can be synthesized from 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate and furan-2-carboxylic acid. This synthesis involves a two-step process, beginning with the formation of an ester linkage between the two reactants. The ester linkage is then hydrolyzed to form the desired compound.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate has been studied for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases. In particular, it has been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of chemotherapy drugs. It has also been investigated for its potential to protect neurons from damage and to reduce inflammation.

properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5/c1-12-16-9-8-15(26-20(23)17-3-2-10-25-17)11-18(16)27-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARXDPPVRXMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate

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